molecular formula C21H19NO6S B11410988 ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11410988
M. Wt: 413.4 g/mol
InChI Key: XUGDDSVDHWHZTG-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and chromen-2-yl-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties .

Uniqueness

Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO6S/c1-5-27-21(26)17-11(3)18(12(4)23)29-20(17)22-19(25)16-9-14(24)13-7-6-10(2)8-15(13)28-16/h6-9H,5H2,1-4H3,(H,22,25)

InChI Key

XUGDDSVDHWHZTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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